molecular formula C7H6BNO3 B169509 Benzo[D]oxazol-6-ylboronic acid CAS No. 1253912-47-8

Benzo[D]oxazol-6-ylboronic acid

Cat. No.: B169509
CAS No.: 1253912-47-8
M. Wt: 162.94 g/mol
InChI Key: ZMNCHLJKWPCQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[D]oxazol-6-ylboronic acid is a chemical compound with the molecular formula C7H6BNO3 and a molecular weight of 162.94 g/mol . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring attached to a boronic acid group . The benzoxazole ring is a heterocyclic compound, consisting of a benzene ring fused to an oxazole ring .

Scientific Research Applications

Antioxidant Capacity Assays and Reaction Pathways

The research into Benzo[D]oxazol-6-ylboronic acid encompasses its utility in various scientific applications, notably excluding drug use, dosage, and side effects. One significant area of application is in antioxidant capacity assays, particularly using the ABTS/PP decolorization assay. This method, which evaluates antioxidant capacity, reveals specific reaction pathways involving coupling adducts with antioxidants, primarily of phenolic nature. Such insights into antioxidant behavior provide critical data for further studies on oxidation and potential applications in food science and biochemistry (Ilyasov et al., 2020).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Benzo[D]oxazol-6-ylboronic acid . In case of accidental release, it is advised to avoid letting the chemical enter drains and to collect and arrange disposal in suitable and closed containers .

Mechanism of Action

Target of Action

Benzo[D]oxazol-6-ylboronic acid is an organic compound that is often used as an important intermediate in organic synthesis . .

Mode of Action

In organic synthesis, this compound is typically used as a coupling reagent. It participates in important organic synthesis reactions such as Suzuki coupling reactions, Stille coupling reactions, and Heck reactions . These reactions are crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In organic synthesis, its primary effect is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it needs to be stored under dry, light-protected, and low-temperature conditions to prevent decomposition . During use and handling, appropriate protective measures need to be taken to avoid inhalation and skin contact .

Properties

IUPAC Name

1,3-benzoxazol-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNCHLJKWPCQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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